molecular formula C21H18ClN5O4 B2571121 2-[1-(2-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,4-dimethoxyphenyl)acetamide CAS No. 841213-24-9

2-[1-(2-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,4-dimethoxyphenyl)acetamide

Cat. No. B2571121
CAS RN: 841213-24-9
M. Wt: 439.86
InChI Key: JLVCOHHUPAISAI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the formation of the pyrazolo[3,4-d]pyrimidine ring system, likely through a cyclization reaction. The exact synthetic route would depend on the specific methodology employed by researchers. Notably, ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reactions have been used to synthesize related pyrazolopyrimidines with good yields .

Mechanism of Action

  • Anticancer Activity : Some pyrazolo[3,4-d]pyrimidine derivatives have demonstrated promising anticancer activity against various cancer cell lines . Further studies are needed to elucidate the specific mechanism of action for this compound.

properties

IUPAC Name

2-[1-(2-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O4/c1-30-13-7-8-16(18(9-13)31-2)25-19(28)11-26-12-23-20-14(21(26)29)10-24-27(20)17-6-4-3-5-15(17)22/h3-10,12H,11H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLVCOHHUPAISAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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